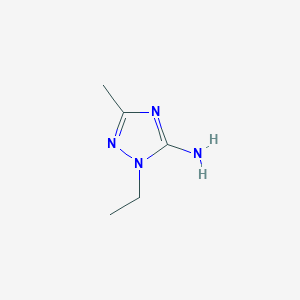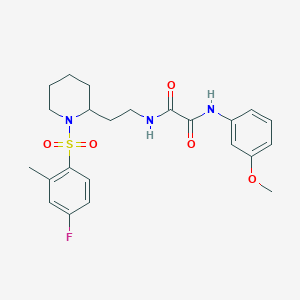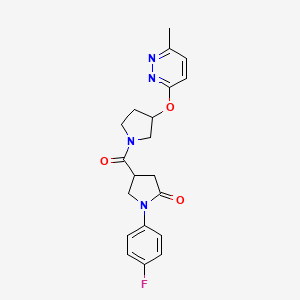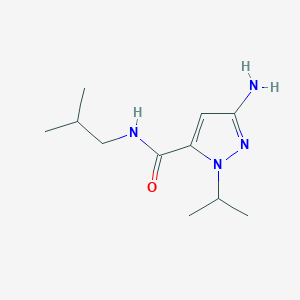![molecular formula C9H9ClF6N2O B2550726 2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride CAS No. 2375276-05-2](/img/structure/B2550726.png)
2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride" is a chemical entity that appears to be related to a class of trifluoroacetylated piperidines and imidoyl chlorides. These compounds are of interest due to their potential applications in various chemical reactions and as building blocks for the synthesis of fluorinated nitrogen heterocycles, which are valuable in medicinal chemistry due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of related trifluoroacetyl compounds typically involves the use of trifluoroacetic acid derivatives and primary amines. For instance, 2,2,2-trifluoroacetimidoyl chlorides have been prepared from primary aromatic amines and trifluoroacetic acid in a one-pot reaction, yielding good results . Additionally, trityl chloride has been used as an organic catalyst for the synthesis of highly substituted piperidines, which suggests that similar methodologies could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-trifluoroacetylpiperidine derivatives has been studied using techniques such as gas-phase electron diffraction/mass spectrometry (GED/MS), IR spectroscopy, and quantum chemical calculations. These studies have revealed that strong conjugation between the electron lone pair on the nitrogen atom and the carbonyl group can influence the conformation of the molecule, leading to specific configurations such as an intermediate position between axial and equatorial .
Chemical Reactions Analysis
Trifluoroacetyl compounds are known to participate in various chemical reactions. For example, 2-(trifluoroacetyl)chromones have been shown to react with diamines to produce tetrahydropyrazines and quinoxaline derivatives . Similarly, N-substituted trifluoroacetimidoyl chlorides have been used to synthesize piperazinylquinolone derivatives with antibacterial properties . These reactions demonstrate the versatility of trifluoroacetyl and imidoyl chloride groups in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetyl derivatives are influenced by the presence of the trifluoromethyl group, which imparts unique characteristics such as increased stability and lipophilicity. The trifluoromethyl group is known to deactivate the molecule towards hydrolysis due to its strong electron-withdrawing effect . Additionally, the thermal stability and crystal structure of related compounds have been analyzed using techniques like TGA, DSC, and single-crystal XRD, providing insights into their stability and intermolecular interactions .
Applications De Recherche Scientifique
Trifluoroacetylation of Arenes
Trifluoroacetylated compounds, similar to the chemical , have been utilized in the trifluoroacetylation of arenes under Friedel-Crafts conditions. This process involves the reaction of arenes with trifluoroacetylating agents to produce trifluoromethyl aryl ketones. These reactions are notable for their good isolated yields, showcasing the utility of trifluoroacetyl groups in synthetic organic chemistry (Keumi et al., 1990).
Synthesis of Highly Substituted Piperidines
Compounds related to the one have been employed in the efficient and diastereoselective synthesis of highly substituted piperidines. These syntheses involve multi-component reactions that highlight the versatility of these chemical entities in constructing complex nitrogen-containing heterocycles, which are common motifs in many bioactive molecules (Sajadikhah et al., 2014).
Building Blocks for Fluorinated Nitrogen Heterocycles
Trifluoroacetimidoyl chlorides, closely related to the target compound, have been described as more stable and useful synthetic blocks due to the electron-withdrawing effect of the fluorine atom. These compounds have been utilized in reactions with nucleophiles to produce trifluoroacetamidines, which serve as precursors for CF3-containing heterocycles. This highlights their importance in the synthesis of fluorinated nitrogen heterocycles, which are valuable in medicinal chemistry and materials science (Uneyama et al., 1991).
Sensor Applications
Related trifluoroacetyl compounds have been synthesized and utilized as chemodosimetric sensors. For instance, trifluoroacetyl acetonate derivatives have been employed for the selective detection of hydrazine, demonstrating their potential application in environmental monitoring and safety. These compounds exhibit selective reactivity and discernible color and fluorescence changes upon reacting with specific analytes (Lee et al., 2013).
Glycoside Synthesis
In the field of carbohydrate chemistry, 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been used as a potent combination of reagents for converting thioglycosides to glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, showcasing the role of trifluoroacetyl-related compounds in the synthesis of complex oligosaccharides (Crich & Smith, 2001).
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF6N2O/c10-6(8(11,12)13)17-5-2-1-3-18(4-5)7(19)9(14,15)16/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVPKLKMOBHKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N=C(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)

![3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2550656.png)
![N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide](/img/structure/B2550657.png)


![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)
![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)